Triamcinolone acetonide sodium phosphate belongs to the class of glucocorticoids, which are steroid hormones involved in the regulation of inflammation and immune responses. It is classified as a corticosteroid and is commonly used in both systemic and local therapies for conditions such as allergies, asthma, and autoimmune disorders. The sodium phosphate form allows for improved solubility in aqueous solutions, facilitating its use in injectable formulations and nasal sprays .
The synthesis of triamcinolone acetonide sodium phosphate typically involves several chemical reactions starting from prednisone acetate. The key steps include:
The molecular structure of triamcinolone acetonide sodium phosphate can be described as follows:
The compound features a steroid backbone with hydroxyl groups and a phosphate moiety that contributes to its solubility profile. The structural configuration includes multiple chiral centers, which are critical for its biological activity.
Triamcinolone acetonide sodium phosphate participates in various chemical reactions relevant to its therapeutic applications:
These reactions are crucial for understanding the pharmacokinetics of the drug as well as its formulation stability.
Triamcinolone acetonide sodium phosphate exerts its effects primarily through the following mechanisms:
This multifaceted mechanism underlies its efficacy in treating various inflammatory conditions .
Triamcinolone acetonide sodium phosphate exhibits several important physical and chemical properties:
These properties are critical for ensuring appropriate delivery methods and patient safety during administration .
Triamcinolone acetonide sodium phosphate has a wide range of applications in clinical settings:
The versatility of this compound makes it an essential tool in modern pharmacotherapy across various medical disciplines .
Triamcinolone acetonide sodium phosphate (TA-SP) is a chemically modified glucocorticoid with the systematic name 9α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone 21-(disodium phosphate). Its molecular formula is C₂₄H₃₀FO₉P·2Na, corresponding to a molecular weight of 558.44 g/mol [4] [6]. The structure features a pregnadiene backbone with three critical stereochemical elements:
The acetonide group adopts a cis fusion at the C16-C17 junction, constrained in a five-membered dioxolane ring. This rigidifies the D-ring conformation, optimizing receptor binding [6] [8]. The phosphate group exists as a disodium salt at physiological pH, enabling rapid hydrolysis to the active metabolite triamcinolone acetonide in vivo [6].
Table 1: Key Structural Features of TA-SP
Structural Element | Chemical Group | Biological Significance |
---|---|---|
C1-C2 double bond | Δ¹-diene | Enhanced glucocorticoid potency |
C9 substitution | Fluorine atom | Increased receptor affinity & anti-inflammatory activity |
C16-C17 configuration | Acetone cyclic ketal | Delays metabolic degradation |
C21 modification | Disodium phosphate ester | Water solubility for injection |
The pharmacological activity of TA-SP arises from strategic modifications to the core cortisol structure:
Compared to prednisolone, TA-SP exhibits 8-fold greater anti-inflammatory potency due to its resistance to 11β-hydroxysteroid dehydrogenase-mediated inactivation and optimized receptor-ligand dissociation kinetics [8].
The synthesis of TA-SP proceeds through a multi-step sequence starting from hydrocortisone acetate:
Step 1: Ketal Protection
Hydrocortisone 21-acetate undergoes bis-ketalization with ethylene glycol under acid catalysis to yield the 3,20-diketal 27.1.53 [5]. This protects carbonyl groups during subsequent reactions.
Step 2: Dehydration and Epoxidation
Step 3: Fluorination and Oxidation
Step 4: Acetonide Formation and Phosphorylation
Table 2: Key Intermediates in TA-SP Synthesis
Intermediate | Structural Feature | Reaction Purpose |
---|---|---|
27.1.53 | 3,20-bis-ethylene ketal | Carbonyl protection |
27.1.54 | Δ⁴,⁹(¹¹),16-pregnatriene | Introduction of unsaturation for fluorination |
27.1.58 | 9β,11β-epoxide | Stereoselective fluorine addition |
27.1.60 | Triamcinolone 21-acetate | Microbiological Δ¹-dehydrogenation |
Critical purification steps include silica gel chromatography to remove Δ¹⁷ isomers and recrystallization from ethanol/water to achieve >99.5% purity [9]. The final product is characterized via:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7